molecular formula C10H17NO4 B13231476 Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13231476
M. Wt: 215.25 g/mol
InChI Key: VRGXBOQFLIUWTH-UHFFFAOYSA-N
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Description

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate (CAS 2089700-78-5) is a high-value spirocyclic chemical building block designed for advanced research and development applications . This compound features a unique heterocyclic structure that combines oxygen and nitrogen atoms within a rigid spiro[4.5]decane framework, providing exceptional steric and electronic stability advantageous for constructing complex molecules . The ethyl ester moiety enhances its solubility in organic solvents, facilitating straightforward further synthetic modifications . Its primary research value lies as a versatile intermediate in synthetic and medicinal chemistry, particularly in the exploration of novel bioactive compounds for the pharmaceutical and agrochemical sectors . The structural complexity of this spirocyclic scaffold allows for selective functionalization, making it a privileged structure in the design of gamma-aminobutyric acid (GABA) receptor modulators and other central nervous system (CNS) targeting agents . Furthermore, derivatives of this core structure have been investigated in patent literature for their utility as fungicidal agents, highlighting its potential in agrochemical discovery . This product is strictly intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-2-14-9(12)8-7-15-10(11-8)3-5-13-6-4-10/h8,11H,2-7H2,1H3

InChI Key

VRGXBOQFLIUWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2(N1)CCOCC2

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The synthesis begins with commercially available or readily synthesized heterocyclic amines and diols. For example, 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) serves as a core scaffold, which can be modified to introduce ester functionalities.

Reagent/Intermediate Source / Notes Reference
1,4-Dioxa-8-azaspiro[4.5]decane Commercially available, CAS 177-11-7
Alkyl halides (e.g., ethyl halides) Commercially available
Heterocyclic amines (e.g., pyridyl derivatives) Commercial sources

Ring Formation Techniques

The core heterocyclic ring system is typically constructed via nucleophilic substitution or cyclization reactions:

  • Nucleophilic substitution of diols or amino alcohols with alkyl halides under basic conditions, forming the spirocyclic framework.
  • Intramolecular cyclization using reagents such as triphosgene or phosgene derivatives to cyclize amines and diols, forming the spirocyclic heterocycle.

Functionalization and Esterification

Esterification Strategies

The key step involves converting the heterocyclic intermediate into the ester derivative. This is achieved through:

Step Reagents / Conditions Outcome Reference
Ester formation Ethyl chloroformate + triethylamine in dichloromethane Ethyl ester attached to heterocycle
Alternative Ethyl bromide + base in DMF Direct alkylation of heterocyclic nitrogen

Esterification via Carboxylate Activation

Alternatively, carboxylic acids derived from heterocyclic carboxylates are activated using carbodiimides or oxalyl chloride, then reacted with ethanol to form the ester.

Advanced Synthetic Routes and Optimization

Use of Protecting Groups

Protection of amino groups (e.g., with Boc or CBZ groups) prevents unwanted side reactions during esterification or ring closure steps.

Catalytic and Solvent Effects

  • Use of aprotic solvents such as tetrahydrofuran (THF) or dichloromethane enhances reaction yields.
  • Catalysts like titanium tetraisopropoxide or Lewis acids facilitate cyclization and esterification.

Purification and Characterization

  • Reactions are monitored via thin-layer chromatography (TLC), HPLC, and NMR spectroscopy.
  • Final compounds are purified through column chromatography or preparative HPLC, with purity >99% confirmed.

Representative Synthesis Protocol

Step Description Reagents / Conditions Yield / Remarks
1 Cyclization to form heterocyclic core Amino alcohol + dihalide, base, reflux 25-50%
2 Protection of amino groups Boc2O or CBZ-Cl Quantitative
3 Esterification Ethyl chloroformate + triethylamine 70-85%
4 Deprotection Acidic or basic conditions Quantitative
5 Final purification Column chromatography >99% purity

Summary of Key Data and Findings

Parameter Data / Observation Reference
Reaction Conditions Use of aprotic solvents, mild bases, and temperature control
Yield Range 25-85% depending on step
Purity >99% confirmed via HPLC
Critical Reagents Ethyl halides, triethylamine, titanium tetraisopropoxide

Scientific Research Applications

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPM8 receptor modulator, it binds to the receptor and influences ion channel activity, leading to altered cellular responses. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Heteroatom Arrangement

  • Oxygen/Nitrogen vs. Sulfur : Replacement of oxygen with sulfur (e.g., 1-thia-4-azaspiro in ) increases molecular weight and may enhance lipophilicity or alter electronic properties. Sulfur-containing analogues exhibit higher melting points (74–148°C) compared to the liquid/oil state of the target compound .
  • Position of Heteroatoms : Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate () has oxygen atoms at positions 1 and 4, unlike the 1,8-dioxa configuration in the target compound. This positional difference affects ring strain and reactivity .

Substituent Effects

  • Ester Groups : Methyl esters (e.g., ) vs. ethyl esters (target compound) influence solubility and metabolic stability. Ethyl esters are typically more lipophilic .

Biological Activity

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N O4_{4}
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 2089700-78-5
  • Boiling Point : Not specified
  • Density : 1.19 g/cm³
  • LogP : 0.91970

This compound exhibits biological activity primarily through the inhibition of specific bacterial enzymes, particularly targeting the Mycobacterium tuberculosis (Mtb) and other Gram-positive bacteria. Its structural features allow it to interact effectively with various biological targets.

Antimicrobial Activity

  • Inhibition of MmpL3 :
    • MmpL3 is a transporter essential for the cell wall synthesis of Mtb. Compounds similar to ethyl 1,8-dioxa-4-azaspiro[4.5]decane have shown significant inhibitory effects on MmpL3, with MIC (Minimum Inhibitory Concentration) values reported at approximately 5 µM against Mycobacterium bovis .
    • The compound's activity against Gram-positive bacteria such as Staphylococcus aureus has also been noted, with MIC values around 8 µM .
  • Toxicity Profiles :
    • In vitro studies indicate moderate toxicity against HepG2 and Vero cell lines, with IC50_{50} values of 19.2 µM and 29.2 µM, respectively . This suggests that while the compound exhibits promising antimicrobial properties, its safety profile requires further investigation.

Case Studies and Literature Review

A review of recent literature reveals several studies focusing on the biological activity of related compounds within the same chemical class:

  • Dual Inhibitors of Bacterial Topoisomerases :
    • A study developed dual inhibitors targeting DNA gyrase and topoisomerase IV, showing low nanomolar inhibition against E. coli . Compounds in this series demonstrated effective antibacterial activity, suggesting that modifications to the azaspiro structure could enhance efficacy.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that substituents on the spiro structure significantly influence biological activity. For instance, variations in side chains at the first position can either enhance or diminish antimicrobial efficacy .

Data Table: Biological Activity Summary

Compound NameTargetMIC (µM)IC50 (µM)Notes
This compoundMmpL3 (Mycobacterium)519.2 (HepG2)Moderate toxicity; promising activity
Related CompoundsDNA gyrase & Topo IV<100Not specifiedDual inhibition observed
Structural AnalogS. aureus8Not specifiedEffective against Gram-positive bacteria

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